molecular formula C20H26N4O2 B2360094 N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide CAS No. 1326827-10-4

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide

Numéro de catalogue B2360094
Numéro CAS: 1326827-10-4
Poids moléculaire: 354.454
Clé InChI: IAJVNIFGTLYKEH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide, also known as GSK-2330672, is a compound developed by GlaxoSmithKline for the treatment of various diseases such as anxiety, depression, and schizophrenia.

Mécanisme D'action

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a selective antagonist of the 5-HT6 receptor, a subtype of the serotonin receptor. The 5-HT6 receptor is predominantly expressed in the brain and is involved in the regulation of various physiological processes such as mood, cognition, and appetite. By blocking the 5-HT6 receptor, N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide modulates the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been shown to have anxiolytic, antidepressant, and cognitive-enhancing effects in preclinical studies. It has also been shown to improve social behavior in rodent models of autism spectrum disorder. The compound has a good safety profile and does not cause significant side effects at therapeutic doses.

Avantages Et Limitations Des Expériences En Laboratoire

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has several advantages for lab experiments, including its high potency and selectivity for the 5-HT6 receptor, as well as its good safety profile. However, the compound has limitations in terms of its pharmacokinetic properties, such as its short half-life and poor brain penetration, which may limit its efficacy in vivo.

Orientations Futures

There are several future directions for the development of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide. One potential application is in the treatment of cognitive deficits associated with various neurological and psychiatric disorders. Another potential application is in the treatment of autism spectrum disorder, where it has shown promising results in preclinical studies. Future research could also focus on improving the pharmacokinetic properties of the compound to enhance its efficacy in vivo. Finally, the potential therapeutic applications of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide in other diseases such as Parkinson's disease and Alzheimer's disease could also be explored.
In conclusion, N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide is a promising compound with potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. Its selective antagonist activity towards the 5-HT6 receptor makes it a unique and valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully explore the therapeutic potential of this compound and to develop more effective treatments for these diseases.

Méthodes De Synthèse

The synthesis of N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide involves several steps, including the synthesis of the pyrazine and benzamide moieties, followed by coupling of the two fragments. The final product is obtained through purification by column chromatography. The synthesis method has been described in detail in a patent application filed by GlaxoSmithKline.

Applications De Recherche Scientifique

N-isobutyl-4-[(3-piperidin-1-ylpyrazin-2-yl)oxy]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and schizophrenia. In preclinical studies, it has been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to improve cognitive function in rodent models of schizophrenia.

Propriétés

IUPAC Name

N-(2-methylpropyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-15(2)14-23-19(25)16-6-8-17(9-7-16)26-20-18(21-10-11-22-20)24-12-4-3-5-13-24/h6-11,15H,3-5,12-14H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJVNIFGTLYKEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=C(C=C1)OC2=NC=CN=C2N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.